molecular formula C34H46N4O6 B549361 N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine CAS No. 89352-67-0

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Cat. No.: B549361
CAS No.: 89352-67-0
M. Wt: 606.8 g/mol
InChI Key: BGJPRBZZLWCLJW-AWCRTANDSA-N
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Description

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is a synthetic oligopeptide composed of the amino acids tyrosine, alpha-aminoisobutyric acid, phenylalanine, and leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid support resin. Subsequent amino acids, including phenylalanine, alpha-aminoisobutyric acid, and tyrosine, are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The diallyl functional group is introduced through the use of diallylamine during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the efficient and high-purity production of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammation.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The diallyl functional group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide’s structure allows it to mimic natural substrates or inhibitors, thereby influencing various biochemical pathways .

Properties

CAS No.

89352-67-0

Molecular Formula

C34H46N4O6

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1

InChI Key

BGJPRBZZLWCLJW-AWCRTANDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Appearance

White lyophilised solid

boiling_point

892.7ºC at 760 mmHg

melting_point

N/A

Purity

>98%

sequence

YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib)

solubility

Soluble in DMSO

storage

-20°C

Synonyms

ICI 174864
ICI-174864
N,N-diallyl-Tyr-Aib-Phe-Leu
N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 2
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 3
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 4
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 5
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Reactant of Route 6
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

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